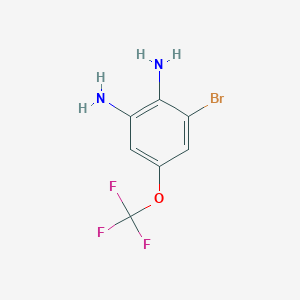

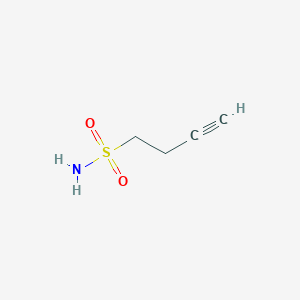

But-3-yne-1-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, including But-3-yne-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A carbene-catalyzed method for highly enantioselective modification of sulfonamides has been disclosed . This reaction proceeds under mild conditions with broad substrate scope, wide functional group tolerance, and good to excellent yields .Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The addition of amide/sulfonamide bonds to alkynes, namely aminoacylation/aminosulfonylation of alkynes, is particularly important . They allow the direct downstream transformations of amides/sulfonamides by the insertion of carbon–carbon triple bonds into the amide/sulfonamide bonds .Physical and Chemical Properties Analysis

The specific gravity and refractive index of sulfonamides are typically around 0.9050 and 1.456 respectively . The acid value, iodine value, saponification number, free fatty acids, and peroxide values are also important physicochemical properties .Applications De Recherche Scientifique

Analytical Applications

Determination in Bovine Milk : Sulfonamides like But-3-yne-1-sulfonamide are used as antimicrobials in veterinary medicine. Their determination in bovine milk is essential due to potential adverse effects on humans. A study by Maroubo et al. (2021) demonstrated a method using dispersive liquid–liquid microextraction and digital imaging for determining sulfonamide residues in milk. This highlights the importance of sulfonamides in food safety and public health research (Maroubo, Pedrina, & Melchert, 2021).

Solid-Phase Extraction and LC-MS Analysis : Silva and Lanças (2018) evaluated ionic liquids supported on silica for online solid-phase extraction with liquid chromatography and mass spectrometry for sulfonamides detection in bovine milk. This indicates their role in developing advanced analytical techniques for food safety and environmental monitoring (Silva & Lanças, 2018).

Biological and Chemical Applications

Antimicrobial Evaluation : Fadda, El-Mekawy, and AbdelAal (2016) synthesized N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including sulfonamides, and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial agents using sulfonamide chemistry (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthesis and Therapeutic Potential : Greig, Tozer, and Wright (2001) researched the synthesis of novel cyclic sulfonamides, demonstrating the versatility of sulfonamides in synthesizing biologically active compounds, such as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Environmental Applications

Water Treatment : Braschi et al. (2010) investigated the adsorption of sulfonamide antibiotics into an organophilic zeolite for water purification. This study is significant for environmental protection, highlighting the role of sulfonamides in addressing pollution and bacterial resistance in aquatic bodies (Braschi et al., 2010).

Biodegradation in Sludge : Yang, Hsiao, and Chang (2016) assessed the biodegradation of sulfonamide antibiotics in sewage sludge, important for understanding their environmental impact and degradation pathways (Yang, Hsiao, & Chang, 2016).

Mécanisme D'action

- Its primary target is the enzyme dihydropteroate synthetase (DHPS), which is essential for folate production in bacteria .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

But-3-yne-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways . The interaction between this compound and these enzymes involves the formation of stable complexes, leading to the inhibition of enzyme activity. This inhibition can result in altered metabolic flux and changes in metabolite levels.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its substrate. This binding interaction can also lead to changes in gene expression, as the inhibition of key enzymes can result in altered cellular signaling and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, this compound can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes such as dihydropteroate synthetase, leading to changes in metabolic flux and metabolite levels. The compound can also affect the synthesis and degradation of key metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its efficacy and toxicity, as localized accumulation can lead to higher concentrations at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

but-3-yne-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWUPGMIWCDQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

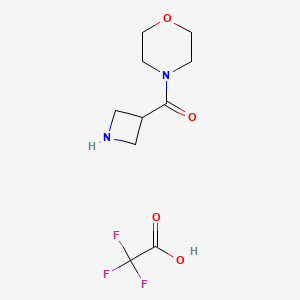

C#CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341659-00-4 | |

| Record name | but-3-yne-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)

![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)

![Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1374841.png)

![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)